molecular formula C25H20N2O3 B10887177 3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate

3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate

Cat. No.: B10887177
M. Wt: 396.4 g/mol
InChI Key: UBCMTMQQYPSFSW-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-CYANO-3-OXO-3-(4-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHYLBENZOATE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-CYANO-3-OXO-3-(4-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzoic acid with 3-[(E)-2-cyano-3-oxo-3-(4-toluidino)-1-propenyl]phenol under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-CYANO-3-OXO-3-(4-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(E)-2-CYANO-3-OXO-3-(4-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-2-CYANO-3-OXO-3-(4-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(OXO(4-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE
  • 4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE
  • 4-(2-(OXO(2-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE

Uniqueness

3-[(E)-2-CYANO-3-OXO-3-(4-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHYLBENZOATE is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

[3-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C25H20N2O3/c1-17-6-10-20(11-7-17)25(29)30-23-5-3-4-19(15-23)14-21(16-26)24(28)27-22-12-8-18(2)9-13-22/h3-15H,1-2H3,(H,27,28)/b21-14+

InChI Key

UBCMTMQQYPSFSW-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.